N-isopropyl-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-isopropyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of benzothieno[3,2-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-bromomethyl-5-oxo-4-phenyl-1,2,4,5,6,7,8,9-octahydro1benzothieno[3,2-e][1,3]oxazolo[3,2-a]pyrimidin-11-ium bromide with oxygen-containing nucleophiles can lead to the formation of functionally substituted thieno[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could lead to a more reduced form.
Scientific Research Applications
N-isopropyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer activity.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothieno[3,2-d]pyrimidine derivatives, such as:
- 2-amino-6-bromo-4-(4-nitrophenyl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile
- Bis1benzothieno[3,2-b:2′,3′-d]pyrroles
Uniqueness
N-isopropyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific structural features and the resulting biological activities
Properties
Molecular Formula |
C15H15N3O2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C15H15N3O2S/c1-9(2)17-12(19)7-18-8-16-13-10-5-3-4-6-11(10)21-14(13)15(18)20/h3-6,8-9H,7H2,1-2H3,(H,17,19) |
InChI Key |
AYWBLWFWGZHZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C=NC2=C(C1=O)SC3=CC=CC=C32 |
Origin of Product |
United States |
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